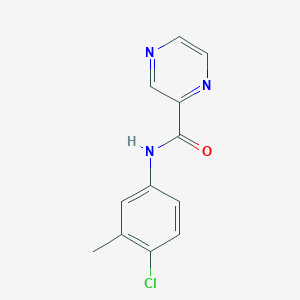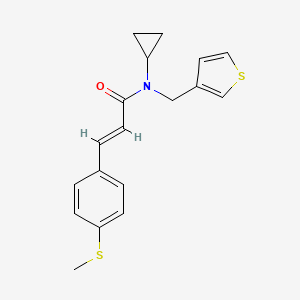![molecular formula C22H24FN3OS B2550529 N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-15-6](/img/structure/B2550529.png)
N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H24FN3OS . Its molecular weight is 397.51 . This product is intended for research use only.
Synthesis Analysis
The synthesis of quinazoline derivatives, which includes the compound , involves various methods . For instance, molecular iodine can catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions . New quinazoline-based compounds are being designed and synthesized as potential drugs .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring system attached to a cycloheptane ring via a spiro linkage . The quinazoline ring is further substituted with a fluorophenyl group and a sulfanyl acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 397.51 . Other specific properties such as density, boiling point, and vapor pressure are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Research on derivatives similar to N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide has demonstrated significant anti-monoamine oxidase and antitumor activities. These compounds were synthesized through reactions involving halides and hydrazino derivatives, showcasing their potential in pharmaceutical applications (Markosyan et al., 2015).
Anticancer Activity
- Sulfonamide derivatives, synthesized using key intermediates similar in structure to this compound, displayed significant anticancer activity against breast and colon cancer cell lines. This indicates the compound's scaffold could be useful in designing anticancer drugs (Ghorab et al., 2015).
Photocyclization and Spirocyclic Compounds
- Studies on photocyclization reactions of azido-N-phenylacetamides, which share structural motifs with this compound, led to the efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. These findings open pathways for synthesizing novel compounds with potential optical and electronic applications (Li et al., 2013).
Metal-free Synthesis of Spiro Derivatives
- The metal-free synthesis of spiro derivatives through four-component domino reactions in water has been explored, demonstrating an environmentally friendly approach to synthesizing complex spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. This research suggests the compound's framework could be utilized in green chemistry for synthesizing spirocyclic compounds (Balamurugan et al., 2011).
Antimicrobial and Voltammetric Applications
- Novel spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes were synthesized and showed significant antimicrobial activity, highlighting the potential of this compound related compounds in antimicrobial drug development (Al-Romaizan, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. It is mentioned that this product is intended for research use only and is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-10-4-6-12-19(17)24-20(27)15-28-21-16-9-3-5-11-18(16)25-22(26-21)13-7-1-2-8-14-22/h3-6,9-12,25H,1-2,7-8,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGYOJYUGCHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)
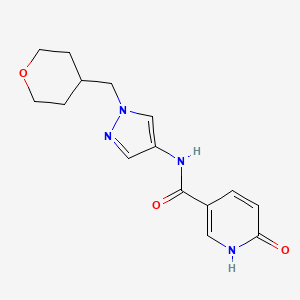
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

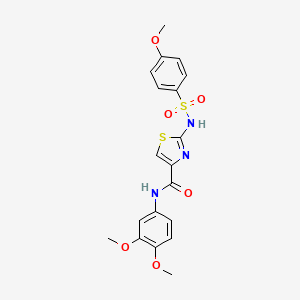
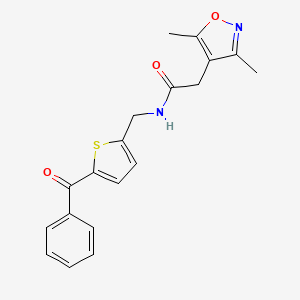
![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)
